molecular formula C20H19ClN2O4 B14937740 Methyl 4-({[1-(2-chlorobenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate

Methyl 4-({[1-(2-chlorobenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate

Cat. No.: B14937740
M. Wt: 386.8 g/mol
InChI Key: RQIWYQQXJJCYJG-UHFFFAOYSA-N
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Description

Methyl 4-({[1-(2-chlorobenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate is a synthetic organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a benzoate ester group, a pyrrolidinone ring, and a chlorobenzyl moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({[1-(2-chlorobenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate typically involves a multi-step process:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring is synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with the pyrrolidinone intermediate.

    Coupling with Benzoic Acid Derivative: The final step involves coupling the chlorobenzyl-pyrrolidinone intermediate with a benzoic acid derivative, typically using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The process may involve continuous flow reactors and automated systems for reagent addition and product isolation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted benzoate derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 4-({[1-(2-chlorobenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-({[1-(2-chlorobenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-({[4-(2-chlorobenzyl)-1-piperazinyl]carbonyl}amino)benzoate
  • Methyl 2-[(4-[3-[4-(4-chlorobenzyl)-1-piperazinyl]propoxy]phenyl)sulfanyl]benzoate

Uniqueness

Methyl 4-({[1-(2-chlorobenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate is unique due to its specific structural features, such as the combination of a pyrrolidinone ring and a chlorobenzyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C20H19ClN2O4

Molecular Weight

386.8 g/mol

IUPAC Name

methyl 4-[[1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-3-carbonyl]amino]benzoate

InChI

InChI=1S/C20H19ClN2O4/c1-27-20(26)13-6-8-16(9-7-13)22-19(25)15-10-18(24)23(12-15)11-14-4-2-3-5-17(14)21/h2-9,15H,10-12H2,1H3,(H,22,25)

InChI Key

RQIWYQQXJJCYJG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)CC3=CC=CC=C3Cl

Origin of Product

United States

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